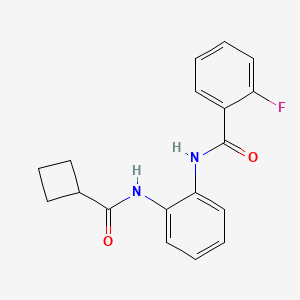
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also features an amide group, which is a common feature in many bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines . For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as 1H and 13C-NMR spectroscopy . These techniques are commonly used to determine the structure of organic compounds.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as amidation . Amidation reactions are a key part of organic and medicinal chemistry, often used in the synthesis of peptides, lactams, and bioactive products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. For example, the polarity and reactivity of the compound could be assessed using techniques such as infrared spectroscopy .Aplicaciones Científicas De Investigación
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This compound, with its cyclobutane subunit, can be used in the chemical synthesis of selected cyclobutane-containing natural products .
Pharmaceuticals
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Corrosion Inhibitors
Nitrogen-containing heterocycles, like our compound, are predominantly used as corrosion inhibitors . They prevent the corrosion of metals and alloys by forming a passive layer on the metal surface .
Polymers
These compounds are also used in the synthesis of polymers . The cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Agrochemicals
Nitrogen heterocycles are used in the synthesis of agrochemicals . These chemicals are used in agriculture to enhance plant growth and productivity .
Dyes and Developers
These compounds are used in the production of dyes and developers . They are used in various industries like textiles, paper, leather, etc .
Catalysts
Their catalytic behavior has rendered these compounds notable precursors in synthesizing various important organic compounds . They are used in various chemical reactions to increase the rate of reaction .
Bioactive Drug Molecules
Nitrogen heterocycles mimic various endogenous metabolites and natural products, highlighting their pivotal role in current drug design . They are used in the synthesis of bioactive drug molecules that have therapeutic effects .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZPEAUVHXELM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

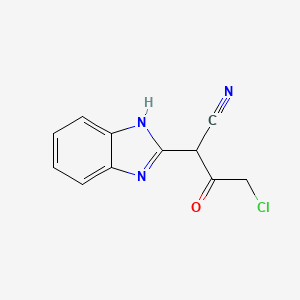
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)
![tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate](/img/structure/B2375834.png)
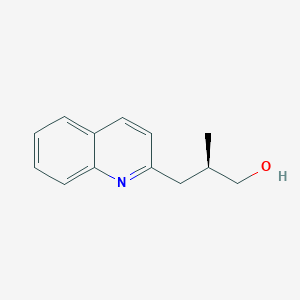
![ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2375838.png)
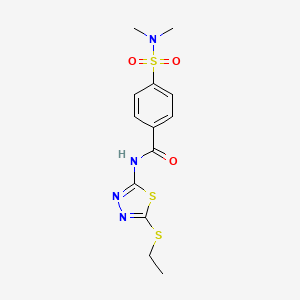
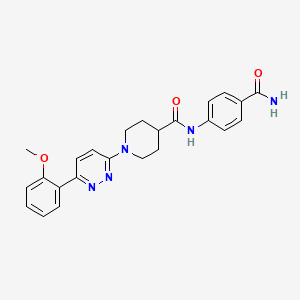
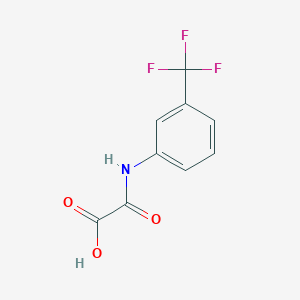
![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)
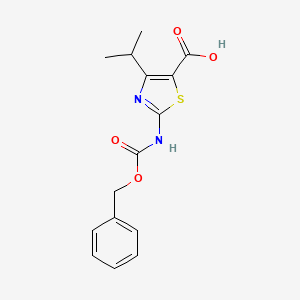
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2375850.png)
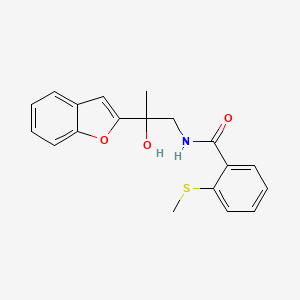
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)